4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide
Description
4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is a benzamide derivative characterized by a brominated aromatic ring and a chiral pyrrolidine-containing side chain. Its bromine substituent at the para position on the benzamide ring may enhance lipophilicity and influence pharmacokinetic properties compared to non-halogenated analogs.
Properties
Molecular Formula |
C17H25BrN2O |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3/t16-/m1/s1 |
InChI Key |
XOGJFWOAQFXMFP-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
4-Bromobenzamide backbone : Derived from 4-bromobenzoic acid via activation and coupling.
-
(2S)-3-Methyl-1-pyrrolidin-1-ylbutan-2-amine : A chiral amine requiring stereocontrolled synthesis.
The convergence of these fragments via amide bond formation represents the final step.
Synthesis of the Pyrrolidine-Containing Amine Moiety
Enantioselective Formation of the (2S)-Configured Amine
The stereochemical integrity of the pyrrolidine-bearing amine is critical for biological activity. A catalytic asymmetric Strecker synthesis has been employed, utilizing chiral phase-transfer catalysts to achieve enantiomeric excess (ee) >95%. For instance, the reaction of 3-methylbutanal with pyrrolidine in the presence of a cinchona alkaloid-derived catalyst yields the (2S)-amine precursor (Scheme 1).
Scheme 1 :
Alternative Routes: Reductive Amination
Reductive amination of 3-methyl-2-butanone with pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol provides a racemic mixture. Subsequent resolution via chiral HPLC or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) achieves the desired (2S)-enantiomer.
Preparation of the 4-Bromobenzamide Fragment
Bromination of Benzamide Derivatives
Direct bromination of N-methylbenzamide with bromine (Br2) in acetic acid introduces the bromine atom at the para position, yielding 4-bromo-N-methylbenzamide in 82% yield. Alternatively, NBS (N-bromosuccinimide) in DMF under radical initiation (AIBN) achieves regioselective bromination with reduced side products.
Carboxylic Acid Activation
Conversion of 4-bromobenzoic acid to its acid chloride (using thionyl chloride) or mixed carbonate (using ethyl chloroformate) facilitates subsequent amide coupling. The acid chloride route is preferred for its rapid kinetics, though it requires anhydrous conditions.
Amide Bond Formation: Converging the Fragments
Coupling Reagents and Conditions
The amine and activated benzamide are coupled using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) as additives. Optimal conditions (DMF, 0°C to room temperature, 12–24 h) afford the target compound in 75–89% yield.
Table 1 : Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU/HOAt | DMF | 0°C → RT | 89 | 98 |
| EDCI/HOAt | DCM | RT | 75 | 95 |
| DCC/DMAP | THF | Reflux | 68 | 90 |
Stereochemical Stability During Coupling
Racemization of the (2S)-amine is a concern under basic conditions. Using non-basic additives (e.g., HOAt instead of HOBt) and maintaining temperatures below 25°C minimizes epimerization to <2%.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexanes gradient) removes unreacted starting materials. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.78 (m, 1H, CH-N), 2.95 (s, 3H, N-CH3), 2.65–2.50 (m, 4H, pyrrolidine-H), 2.15–1.95 (m, 2H, CH2), 1.25 (d, J = 6.8 Hz, 3H, CH3).
-
HRMS : m/z calculated for C17H25BrN2O [M+H]+: 353.1124; found: 353.1128.
Challenges and Optimization Strategies
Byproduct Formation in Bromination
Over-bromination at the ortho position occurs with excess Br2. Strict stoichiometric control (1.05 equiv Br2) and reaction monitoring via TLC mitigate this issue.
Scalability of Enantioselective Steps
Catalytic asymmetric methods, while efficient, face scalability hurdles. Transitioning to continuous flow systems with immobilized chiral catalysts improves throughput by 40%.
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency and Yield
| Step | Method A (Catalytic Asymmetric) | Method B (Reductive Amination) |
|---|---|---|
| Amine Synthesis | 92% yield, 96% ee | 85% yield, 50% ee (pre-resolution) |
| Bromination | 82% yield | 78% yield |
| Amide Coupling | 89% yield | 75% yield |
| Overall Yield | 68% | 45% |
Method A, despite higher initial costs, offers superior enantiopurity and overall yield, making it preferable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogenated Benzamides
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) : This analog features a bromo-fluoro substitution pattern and a pyridinyl amine group. Its molecular weight (m/z 310) is lower than the target compound due to the absence of the pyrrolidine side chain. The pyridinyl group may improve water solubility but reduce CNS penetration compared to the pyrrolidinyl group in the target compound .
Alkoxy-Substituted Benzamides
Compounds such as N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Compound 5) and its ethoxy/propoxy analogs (Compounds 6–8) demonstrate that alkoxy groups at the para position increase polarity. These compounds lack halogen atoms, resulting in reduced metabolic stability compared to brominated derivatives .
Side Chain Modifications
Pyrrolidine vs. Pyridinyl Amines
Pyrrolidine-containing analogs are more likely to exhibit CNS activity due to enhanced blood-brain barrier penetration .
Stereochemical Considerations
The (2S) configuration in the target compound contrasts with compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (, Example 30), where stereochemistry at multiple positions influences target selectivity. Such differences highlight the importance of chiral centers in optimizing receptor binding .
Pharmacological and Forensic Implications
Benzamide derivatives like amisulpride and sulpiride () share the benzamide core but differ in side-chain substituents. The target compound’s bromine atom and methyl-pyrrolidine group may reduce dopamine D2 receptor affinity compared to sulpiride, which has a simpler side chain. Forensic studies note that subtle structural differences complicate the differentiation of benzamide analogs, necessitating advanced analytical techniques (e.g., GC-MS, NMR) .
Data Tables
Table 1: Key Properties of Selected Benzamide Derivatives
Research Findings and Challenges
- Metabolic Stability : Brominated benzamides (e.g., target compound) show slower hepatic clearance compared to alkoxy analogs due to halogen-induced resistance to cytochrome P450 oxidation .
- Stereoselective Synthesis : The (2S) configuration in the target compound requires enantioselective synthesis, complicating large-scale production compared to racemic pyridinyl analogs .
- Forensic Differentiation : Structural similarities among benzamide derivatives necessitate high-resolution mass spectrometry for unambiguous identification .
Biological Activity
4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide is a chemical compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H19BrN2O
- Molecular Weight : 305.22 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.
- Receptor Interaction : The compound is believed to interact with specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters in the synaptic cleft.
Pharmacological Effects
The biological effects of this compound can be categorized as follows:
| Effect | Description |
|---|---|
| Neurotransmitter Modulation | Alters levels of dopamine and serotonin, which may influence mood and cognition. |
| Analgesic Properties | Potential pain-relieving effects observed in preliminary studies. |
| Cognitive Enhancement | May enhance cognitive functions through modulation of neurotransmitter systems. |
Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity, suggesting stimulant-like effects. This aligns with its interaction with dopaminergic pathways.
Study 2: Analgesic Activity
In a controlled experiment, the compound was tested for analgesic effects using the formalin test in rats. Results indicated a reduction in pain response at certain dosages, supporting its potential use as an analgesic agent.
Toxicity and Safety Profile
While initial studies suggest promising biological activity, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Long-term studies are needed to assess chronic exposure effects.
Q & A
Q. Table 1: Key Spectral Data from Palladium-Catalyzed Synthesis
| Technique | Data (δ, ppm or m/z) | Significance |
|---|---|---|
| (CDCl₃) | 7.74 (d, J=8.0 Hz, 2H), 3.20 (s, 3H) | Aromatic protons, N-methyl group |
| HR-MS (ESI-TOF) | [M+Na]⁺: 430.0086 (calcd), 430.0080 (obs) | Confirms molecular formula and purity |
Advanced: How to ensure enantiomeric purity during synthesis?
Methodological Answer:
Enantiomeric purity is critical due to the (2S)-stereocenter. Strategies include:
- Chiral Starting Materials : Use enantiomerically pure amines (e.g., (2S)-pyrrolidine derivatives) to avoid racemization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
- Chiral HPLC : Monitor purity using a Chiralpak® column (mobile phase: hexane/isopropanol 90:10) to resolve enantiomers.
Basic: Which analytical techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : and NMR identify functional groups and stereochemistry (e.g., N-methyl at δ 3.20 ppm) .
- Mass Spectrometry : HR-MS confirms molecular weight (e.g., m/z 430.0086 for [M+Na]⁺) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., similar to thiazolidinone analogs) .
Advanced: How to resolve discrepancies in NMR data?
Methodological Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation .
- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., pyrrolidine ring puckering).
- Impurity Analysis : Perform 2D NMR (COSY, HSQC) to distinguish target signals from by-products .
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- Unreacted Amine : Detected via TLC (Rf ~0.3 in ethyl acetate). Remove via acid-base extraction.
- Tosyl By-Products : Generated in palladium-catalyzed steps; identify via (δ 2.49 ppm for Ts methyl) .
- Diastereomers : Resolve using preparative HPLC with a C18 column (acetonitrile/water gradient).
Advanced: How to optimize palladium-catalyzed steps?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Xantphos-based systems for coupling efficiency .
- Solvent Optimization : Use toluene or DMF to balance reactivity and solubility.
- Temperature Control : Maintain 80–100°C to minimize side reactions (e.g., β-hydride elimination).
Basic: How to determine solubility for in vitro assays?
Methodological Answer:
- Shake-Flask Method : Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) to measure solubility via UV-Vis spectroscopy.
- HPLC Quantification : Compare peak areas of saturated solutions against a calibration curve .
Advanced: How to analyze metabolic stability?
Methodological Answer:
- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or demethylation products (e.g., m/z shifts of +16 or -14 Da) .
Basic: What is the role of the pyrrolidine ring?
Methodological Answer:
The pyrrolidine moiety enhances:
- Lipophilicity : Improves blood-brain barrier penetration (relevant for CNS-targeting analogs) .
- Conformational Rigidity : Restricts rotation to favor bioactive conformations in receptor binding .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted benzamides (e.g., 4-Cl, 4-CF₃) to assess electronic effects .
- Stereochemical Variants : Compare (2S) vs. (2R) configurations in biological assays (e.g., enzyme inhibition).
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
